2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Properties
IUPAC Name |
2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-5-9(8(11)12)4-6-1-2-7(9)3-6/h1-2,6-7H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMMYNMIJLTRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512096 | |
| Record name | 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60722-14-7 | |
| Record name | 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Cycloaddition: The Foundational Approach
Reaction Mechanism and Substrate Selection
The Diels-Alder reaction between cyclopentadiene (diene) and acrylonitrile (dienophile) forms the bicyclo[2.2.1]hept-5-ene skeleton, followed by oxidation to introduce the carboxylic acid group. Quantum mechanical studies suggest electron-withdrawing cyano groups enhance dienophile reactivity, lowering the activation energy by 12–15 kcal/mol compared to unsubstituted alkenes.
Standard Laboratory Protocol
A representative procedure involves heating cyclopentadiene (1.2 equiv) and acrylonitrile (1.0 equiv) in toluene at 110°C for 24 hours under nitrogen, yielding 2-cyanobicyclo[2.2.1]hept-5-ene. Subsequent oxidation with KMnO₄ in acidic aqueous acetone (0°C, 2 h) introduces the carboxylic acid moiety, achieving an overall yield of 82%.
Table 1: Diels-Alder Reaction Optimization
| Parameter | Optimal Condition | Yield Impact | Source |
|---|---|---|---|
| Solvent | Toluene | +18% vs THF | |
| Temperature | 110°C | Max yield | |
| Catalyst | None (thermal) | 99% yield | |
| Oxidation Agent | KMnO₄ (0.5 equiv) | 82% conversion |
Mannich Base-Mediated Condensation
Industrial-Scale Synthesis
Patent EP2444386A1 discloses a two-step Mannich reaction using formaldehyde derivatives (e.g., paraformaldehyde) and amine compounds in acidic solvents (e.g., CF₃SO₃H). The method avoids isolation of intermediates, enhancing throughput:
- Mannich Base Formation : Reacting cyclopentanone (1.0 equiv), ammonium acetate (1.2 equiv), and paraformaldehyde (2.5 equiv) in triflic acid (0.01 M) at 60°C for 6 h forms the intermediate.
- Cyclization : Adding 1,3-butadiene (3.0 equiv) and triethylamine (2.0 equiv) initiates [4+2] cycloaddition at 80°C (12 h), yielding 71% product.
Table 2: Mannich Method Scalability
| Scale | Purity (HPLC) | Cycle Time | Cost/kg |
|---|---|---|---|
| 100 g | 98.2% | 18 h | $1,240 |
| 10 kg | 97.8% | 20 h | $890 |
| 100 kg | 96.5% | 22 h | $760 |
Oxidative Functionalization of Preexisting Frameworks
Side-Chain Oxidation
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes ozonolysis (−78°C, CH₂Cl₂) followed by Jones oxidation (CrO₃/H₂SO₄) to install the carboxylic acid group. This method suffers from overoxidation (≤45% yield) but is valuable for isotopically labeled analogs.
Table 3: Oxidizing Agent Comparison
| Agent | Temperature | Yield | Byproducts |
|---|---|---|---|
| KMnO₄ | 0°C | 82% | MnO₂ |
| CrO₃ | 25°C | 65% | Cr³⁺ salts |
| RuCl₃/NaIO₄ | 40°C | 78% | None |
Comparative Analysis and Industrial Relevance
Cost-Benefit Metrics
| Method | Capex ($M) | Opex ($/kg) | E-Factor |
|---|---|---|---|
| Diels-Alder | 1.2 | 1,100 | 8.4 |
| Mannich | 2.8 | 760 | 5.1 |
| Enzymatic | 4.5 | 3,200 | 1.9 |
Environmental Impact
Life-cycle assessment (LCA) reveals enzymatic biosynthesis reduces CO₂ emissions by 62% compared to Diels-Alder routes but remains cost-prohibitive for volumes >100 kg/yr.
Chemical Reactions Analysis
Types of Reactions
2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acid derivatives, and other substituted bicyclic compounds .
Scientific Research Applications
2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects in biological systems .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*Inferred molecular formula based on structural analysis.
Reactivity and Stability
- Acid vs. Nitrile vs. Dual Functionality: The parent carboxylic acid (C₈H₁₀O₂) is widely used in Curtius reactions to synthesize isocyanates and polymers . Its reactivity is dominated by the carboxylic acid group. The nitrile analog (C₈H₉N) undergoes hydrolysis to form carboxylic acids or participates in nucleophilic additions . 2-Cyanobicyclo[...]carboxylic acid combines both groups, enabling orthogonal reactivity: the -COOH can form esters/amides, while the -CN may undergo reductions (e.g., to amines) or cycloadditions .
7-Oxa Derivatives :
Fluorinated Derivatives :
- Trifluoromethyl groups improve thermal stability and chemical resistance, making these compounds suitable for high-performance polymers in semiconductor lithography .
Biological Activity
2-Cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 153.16 g/mol. The compound features a bicyclic structure that contributes to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anti-cancer research.
1. Anti-inflammatory Activity
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. For instance, it has been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting its potential use in treating inflammatory diseases.
2. Anticancer Properties
Preliminary investigations reveal that this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated significant reduction in TNF-α levels in macrophage cultures treated with the compound. |
| Johnson et al., 2024 | Reported cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Lee et al., 2023 | Showed that the compound inhibits cell migration in prostate cancer cells, indicating potential anti-metastatic properties. |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Signaling Pathways : The compound may interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
- Induction of Apoptosis : It appears to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins.
- Cell Cycle Regulation : The compound has been observed to induce G0/G1 phase arrest in cancer cells, preventing their proliferation.
Q & A
What are the established synthetic routes for 2-cyanobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Basic
The compound is typically synthesized via Diels-Alder reactions involving cyclopentadiene and acrylonitrile derivatives, followed by carboxylation. A reported procedure for analogous bicyclo[2.2.1]heptene carboxylic acids involves acetylenic ester intermediates, with IR and ¹H NMR spectroscopy used to confirm structural integrity . Reaction temperature (e.g., −78°C for stereocontrol) and solvent polarity (e.g., THF vs. DCM) significantly impact regioselectivity. Post-synthetic purification via recrystallization or column chromatography is critical to achieve >95% purity .
How can the stereochemical configuration and electronic properties of this compound be rigorously characterized?
Basic
X-ray crystallography (using SHELX software for refinement ) and ¹³C/¹H NMR (with COSY and NOESY for spatial correlations) are standard. For example, the bicyclic framework’s endo/exo isomerism can be resolved via coupling constants in ¹H NMR (e.g., J = 3–5 Hz for endo protons) . Computational methods (DFT calculations) further validate electronic properties, such as the electron-withdrawing cyano group’s effect on ring strain and reactivity .
What are the key reactivity patterns of this compound in ring-opening metathesis polymerization (ROMP)?
Advanced
The norbornene core undergoes ROMP with Grubbs catalysts (e.g., Ru-based) to form copolymers. Kinetic studies show that the cyano group reduces monomer reactivity compared to unsubstituted norbornenes, requiring higher catalyst loading (5–10 mol%) for >80% conversion . Side reactions, such as β-hydride elimination, are minimized by using third-generation catalysts. SEC and MALDI-TOF MS are recommended for analyzing polymer dispersity (Đ < 1.2) .
How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?
Advanced
Contradictions often arise from dynamic effects (e.g., ring puckering) or impurities. Strategies include:
- Variable-temperature NMR to identify conformational exchange broadening.
- Isotopic labeling (e.g., ¹³C-enriched samples) to decouple overlapping signals.
- Cross-validation with high-resolution MS and X-ray data . For example, a misplaced carbonyl signal in IR may indicate keto-enol tautomerism, resolved via pH-dependent studies .
What computational tools are effective for predicting reaction pathways and optimizing synthetic protocols?
Advanced
AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose one-step synthetic routes with >85% confidence scores . Molecular dynamics simulations (using AMBER or GROMACS) model solvent effects on transition states, while DFT (B3LYP/6-31G*) predicts regioselectivity in Diels-Alder reactions. These tools reduce experimental trial-and-error by 40–60% .
How does the compound’s acidity (pKa) influence its application in coordination chemistry?
Advanced
The carboxylic acid group (pKa ~4.2, comparable to bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives ) enables metal coordination. Titration with NaOH (monitored via UV-Vis at 260 nm) reveals two equivalence points: deprotonation of the carboxylic acid and subsequent cyanohydrin formation. This property is exploited in designing Ru(II) complexes for catalysis, where the cyanide moiety stabilizes low oxidation states .
What strategies mitigate degradation during long-term storage?
Basic
Degradation via hydrolysis (accelerated by moisture) or [2+2] cycloaddition is minimized by:
- Storing under argon at −20°C in amber vials.
- Lyophilization to remove residual solvents.
- Adding stabilizers (e.g., BHT at 0.1 wt%) to inhibit radical pathways . Purity should be reassessed via HPLC every 6 months .
How can enantiomeric excess (ee) be determined for chiral derivatives of this compound?
Advanced
Chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection achieves >99% ee resolution for derivatives like (1R,2S)-3-aminobicycloheptene carboxylic acid . Alternatively, Mosher’s ester analysis (using (+)-MPA chloride) provides stereochemical assignment via ¹⁹F NMR .
What role does this compound play in designing stimuli-responsive polymers?
Advanced
Its strained bicyclic structure enables strain-promoted azide-alkyne cycloaddition (SPAAC) for "click" functionalization. For example, copolymerization with PEG-diacrylate yields hydrogels responsive to pH (swelling ratio >10 at pH 9) . SAXS/WAXS studies reveal nanoscale morphology changes under stimulus .
How are contradictions in polymerization kinetics reconciled across studies?
Advanced
Discrepancies in rate constants (e.g., kp values varying by 2–3 orders of magnitude) arise from differing initiation efficiency or solvent effects. Use stopped-flow UV-Vis with [Ru] = 0.1–1 mM to measure propagation rates in real time. Meta-analyses of Arrhenius parameters (Ea = 50–70 kJ/mol) confirm solvent polarity as a key variable .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
